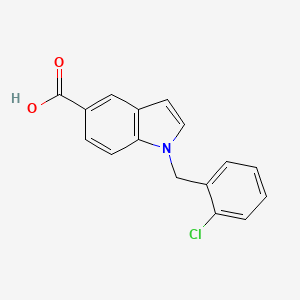

1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-4-2-1-3-13(14)10-18-8-7-11-9-12(16(19)20)5-6-15(11)18/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFBDJYWQDOOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-chlorobenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the indole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Reaction Parameters

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (5 mol%) | DMF/H₂O | 100 | 85 | |

| Ag₂CO₃ (oxidant) | – | – | – |

Mechanism :

- Step 1 : Pd(II)-catalyzed activation of the indole C3–H bond.

- Step 2 : Oxidative coupling with 2-chlorobenzyl alcohol to form the N1-benzylated product .

Carboxylic Acid Functionalization

The carboxylic acid group at C5 undergoes typical derivatization reactions:

Esterification

Reaction with methanol in the presence of H₂SO₄ yields methyl 1-(2-chlorobenzyl)-1H-indole-5-carboxylate (85% yield) .

Amide Formation

Coupling with amines (e.g., piperidine derivatives) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) produces bioactive amides :

- Example : Reaction with (1-(2-chlorobenzyl)piperidin-4-yl)methanamine yields a cholinesterase inhibitor (72% yield) .

Decarboxylation

Under basic conditions (K₂CO₃/DMF), thermal decarboxylation forms 1-(2-chlorobenzyl)-1H-indole (60% yield) .

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution at C3 and C7 positions:

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C7, yielding 1-(2-chlorobenzyl)-5-nitro-1H-indole-3-carboxylic acid (70% yield) .

Halogenation

Bromination using N-bromosuccinimide (NBS) selectively substitutes at C3 (65% yield) .

Biological Activity

Derivatives of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid exhibit:

- HIV-1 integrase inhibition : IC₅₀ = 32.37 µM for the parent compound .

- Antiviral activity : Modified esters show enhanced potency against SARS-CoV-2 3CLpro .

Stability and Reactivity

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves various organic reactions, including condensation and cyclization methods. The compound can be synthesized through the reaction of indole derivatives with chlorobenzyl halides under basic conditions, often yielding the desired product in moderate to high yields.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported that related indole derivatives demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting cytosolic phospholipase A2α (cPLA2α) are of particular interest due to their role in inflammatory processes. Structural modifications of indole derivatives have been shown to enhance their inhibitory potency against cPLA2α, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have been widely studied for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research indicates that modifications at specific positions on the indole ring can significantly influence the compound's pharmacological properties. For example, substituents on the benzyl moiety can alter binding affinity to biological targets and modulate solubility, which are critical factors for drug development .

Antibacterial Activity Assessment

A series of indole derivatives were synthesized and tested for antibacterial activity. Compounds with similar structures to this compound were evaluated against pathogenic strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential .

Anti-inflammatory Drug Development

In a study focusing on cPLA2α inhibitors, derivatives based on the indole scaffold were synthesized and tested for their anti-inflammatory effects in vitro and in vivo, showing promising results that could lead to new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The chlorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 2-chlorobenzyl group at N1 in the target compound contrasts with N-methyl () or methoxymethyl () substitutions, which lack halogen-mediated electronic effects.

- Carboxylic Acid vs. Amide : Replacing -COOH with -CONH- () reduces hydrogen-bonding capacity but increases lipophilicity, impacting membrane permeability .

- Core Modifications : Compounds with fused heterocycles (e.g., pyrazolo[3,4-b]pyridine in ) exhibit distinct steric and electronic profiles compared to simple indole derivatives .

Cholinesterase Inhibition

- Target Compound : While direct data on this compound are unavailable, structurally related amides (e.g., 6c in ) show selective butyrylcholinesterase (BuChE) inhibition (30.06% at 10 µM) .

- Analog Comparison: 6b (): Non-selective cholinesterase inhibitor (AChE/BuChE). 6c (): 3-Chlorobenzyl substitution improves BuChE selectivity vs. 2-Cl derivatives.

Structural-Activity Relationships (SAR):

Biological Activity

1-(2-Chlorobenzyl)-1H-indole-5-carboxylic acid (CAS No. 1411729-09-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound features an indole core substituted with a 2-chlorobenzyl group and a carboxylic acid functionality. This unique structure may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. For instance, one study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent activity .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as CDK2/cyclin A. This suggests that the compound may inhibit tumor growth by promoting programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Inhibition Studies : Preliminary tests indicated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position with different halogens | Increased cytotoxicity observed with fluorine compared to chlorine |

| Variation in alkyl chain length on the benzyl group | Altered potency against specific cancer cell lines |

These findings suggest that subtle changes in the molecular structure can significantly impact the biological efficacy of indole derivatives.

Case Studies

Several case studies have explored the application of this compound in drug discovery:

- Indole Derivatives in Cancer Therapy : A study focused on synthesizing a series of indole derivatives, including this compound, which demonstrated enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various indole derivatives, highlighting the promising results obtained with this specific compound against resistant bacterial strains .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed. First, the indole core is functionalized via alkylation using 2-chlorobenzyl bromide under basic conditions (e.g., NaH in DMF). Second, carboxylation at the 5-position is achieved via directed lithiation followed by quenching with CO₂. For coupling reactions, carbodiimide-based reagents like EDC·HCl with HOBt in DMF/CH₂Cl₂ at 0°C are effective for forming amide derivatives . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equiv of coupling agents) and using inert atmospheres to prevent side reactions.

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., benzyl group at N1, carboxylic acid at C5) and rule out regioisomers. For example, the benzyl proton signals appear as a singlet near δ 5.2–5.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₁ClNO₂: 292.0525) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is stable under inert conditions (argon, -20°C) for >6 months. Avoid exposure to moisture, light, or strong acids/bases, as the indole ring may undergo oxidation or hydrolysis. No decomposition products are reported under recommended storage .

- Handling : Use PPE (nitrile gloves, P95 respirators) and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or indole rings) influence biological activity in structure-activity relationship (SAR) studies?

- Key Findings :

- The 2-chlorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds (e.g., acetylcholinesterase inhibitors) .

- Substitution at C3 or C7 of the indole ring with electron-withdrawing groups (e.g., Br, NO₂) reduces potency, suggesting steric hindrance at these positions .

Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes or receptors)?

- Mechanism : The compound acts as a competitive inhibitor of acetylcholinesterase (AChE) by binding to the catalytic anionic site. The chlorobenzyl group forms π-π interactions with Trp86, while the carboxylic acid hydrogen-bonds with His447 .

- Validation : Kinetic assays (Lineweaver-Burk plots) and X-ray crystallography of AChE co-crystals confirm binding modes .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Approach :

- Solubility : Use experimental determination via shake-flask method in buffered solutions (pH 1–7.4). For example, solubility in PBS (pH 7.4) is <0.1 mg/mL, necessitating DMSO stock solutions .

- Melting Point : Differential scanning calorimetry (DSC) provides accurate measurements (literature values range 210–215°C due to polymorphic forms) .

Q. What strategies mitigate synthetic challenges such as low yields or by-product formation during scale-up?

- Optimization :

- By-Product Control : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates during coupling steps .

- Purification : Recrystallization from EtOAc/hexane (1:3) or preparative HPLC with 0.1% TFA improves purity to >98% .

- Scale-Up : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction safety and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.